molecular formula C19H17N7OS B2505915 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1798465-56-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No. B2505915
CAS RN: 1798465-56-1
M. Wt: 391.45
InChI Key: OUBZNZLGLBEOLJ-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic molecule. It is related to a series of compounds that have been synthesized for their potential as anticancer agents .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as NMR . The IR absorption spectra of related compounds have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the melting point and NMR data of related compounds have been provided .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has demonstrated the synthesis and antimicrobial activities of triazole derivatives, highlighting their potential in addressing bacterial and fungal infections. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good to moderate antimicrobial activity against various test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Kamal et al. (2012) designed anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates evaluated for anticancer activity in cervical cancer cells, indicating the activation of p53, a tumor suppressor protein, which suggests their potential application in cancer therapy (Kamal, Tamboli, Ramaiah, Adil, Koteswara Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012).

Anti-Inflammatory and Analgesic Activities

The synthesis of novel compounds derived from visnagenone and khellinone has shown significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) reported the creation of heterocyclic compounds with notable COX-2 inhibition, analgesic, and anti-inflammatory activities, underlining their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Agents

In the realm of neurological disorders, certain compounds have been explored for their anticonvulsant properties. Malik and Khan (2014) synthesized novel triazine derivatives assessed as sodium channel blockers and anticonvulsant agents, offering insights into the development of new treatments for epilepsy (Malik & Khan, 2014).

Future Directions

The future directions for research on this compound could involve further studies on its potential as an anticancer agent . Additionally, the design and synthesis of more selective and potent derivatives of this compound could be a promising area of research .

properties

IUPAC Name

1-benzothiophen-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c27-19(16-9-14-3-1-2-4-15(14)28-16)25-7-5-24(6-8-25)17-10-18(22-12-21-17)26-13-20-11-23-26/h1-4,9-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZNZLGLBEOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone

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